

# 1,7-Octadiyne: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 1,7-Octadiyne

Cat. No.: B1345467

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## Abstract

This technical guide provides a comprehensive overview of **1,7-octadiyne**, a versatile bifunctional alkyne crucial in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the physicochemical properties, molecular structure, and critical applications of **1,7-octadiyne**, with a focus on its role in Sonogashira couplings, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and polymerization reactions. Detailed experimental protocols for these key applications are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

## Introduction

**1,7-Octadiyne** is a linear C8 hydrocarbon featuring terminal alkyne functionalities.<sup>[1]</sup> This structure makes it a highly valuable C8 synthon and a bifunctional chain extension unit in organic synthesis.<sup>[1]</sup> Its terminal triple bonds exhibit characteristic reactivity, enabling its participation in a wide array of chemical transformations. This guide will explore its fundamental properties and delve into its most significant applications, providing practical guidance for its use in research and development.

## Molecular Structure and Identification

The unique reactivity of **1,7-octadiyne** stems from its molecular structure, which consists of an eight-carbon chain with triple bonds at the 1 and 7 positions.

- Chemical Formula: C<sub>8</sub>H<sub>10</sub>[\[2\]](#)
- CAS Number: 871-84-1[\[2\]](#)
- IUPAC Name: octa-1,7-diyne[\[3\]](#)
- Linear Formula: HC≡C(CH<sub>2</sub>)<sub>4</sub>C≡CH
- SMILES: C#CCCCCC#C
- InChI Key: DSOJWVLXZNRKCS-UHFFFAOYSA-N[\[2\]](#)

## Physicochemical and Safety Data

For ease of reference and to ensure safe handling, the key physicochemical properties and safety information for **1,7-octadiyne** are summarized in the tables below.

**Table 1: Physicochemical Properties of 1,7-Octadiyne**

Property	Value	Reference(s)
Molecular Weight	106.17 g/mol	
Appearance	Colorless to faintly yellow liquid	
Form	Liquid	
Density	0.8 g/mL at 25 °C	
Boiling Point	135-136 °C	
Refractive Index	n <sub>20/D</sub> 1.446	
Storage Temperature	2-8°C	

**Table 2: Safety and Hazard Information for 1,7-Octadiyne**

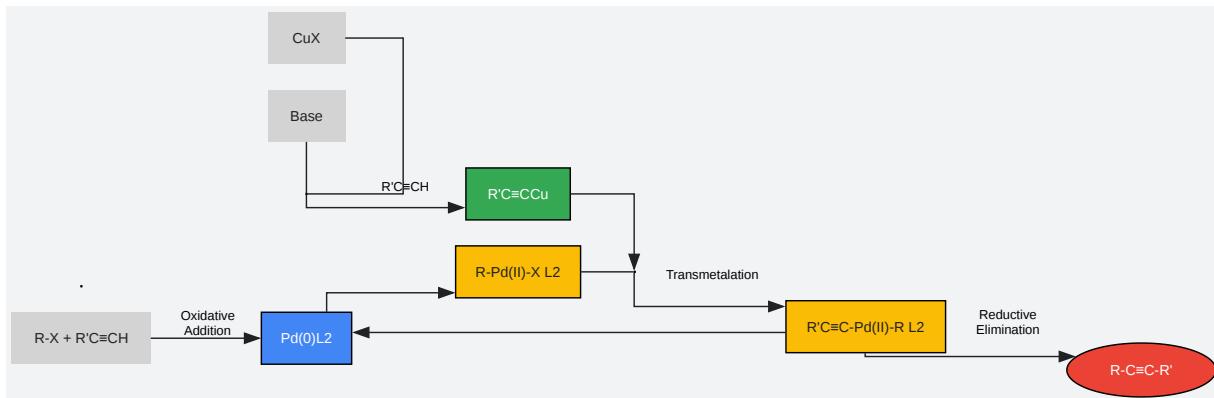
Hazard Information	Details	Reference(s)
Signal Word	Warning	
Hazard Statements	H226, H315, H319, H335	
Hazard Classifications	Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3	
Precautionary Statements	P210, P233, P240, P241, P303+P361+P353, P305+P351+P338	
Flash Point	23 °C (73.4 °F) - closed cup	
Personal Protective Equipment (PPE)	Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter	

## Key Applications and Experimental Protocols

The presence of two terminal alkyne groups makes **1,7-octadiyne** a versatile building block in several key synthetic methodologies.

### Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.<sup>[4][5]</sup> **1,7-Octadiyne** can be coupled at one or both of its alkyne terminals, allowing for the synthesis of complex molecular architectures. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.<sup>[4]</sup>



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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This protocol is a representative example for the synthesis of a diaryl-substituted octadiyne.

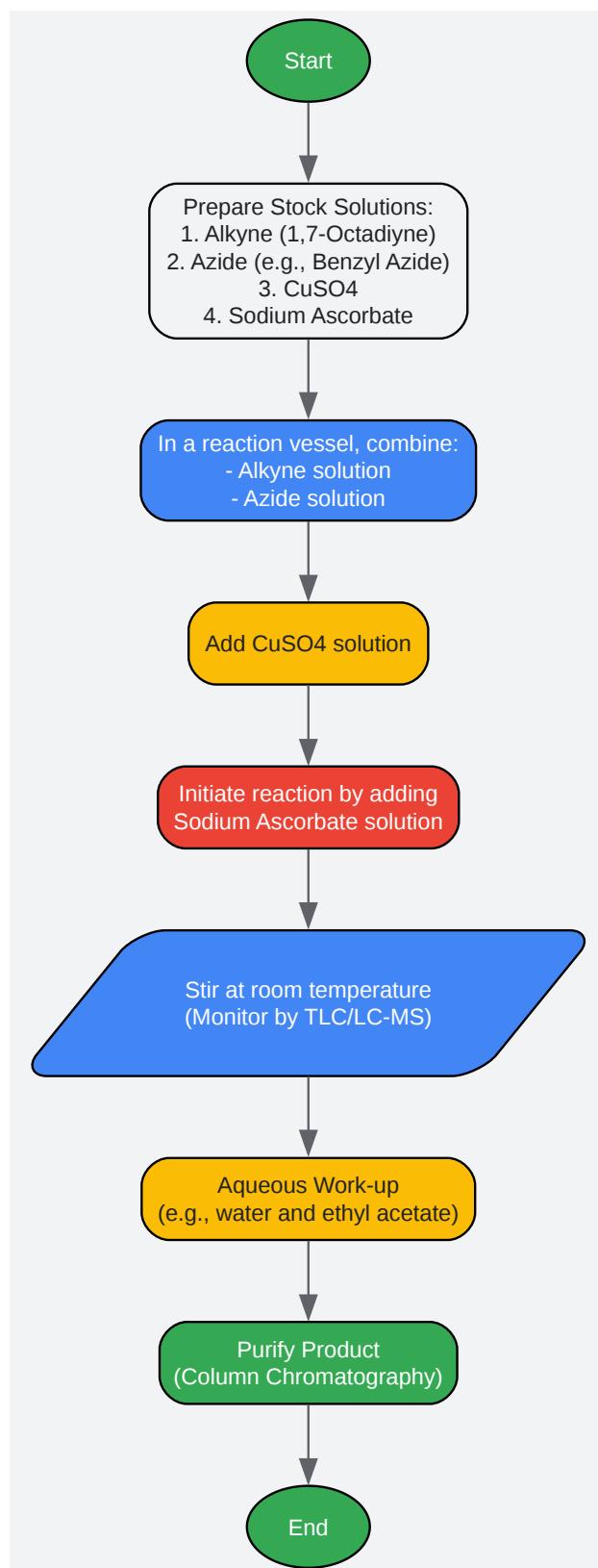
- Reagent Preparation: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (2.2 equivalents), copper(I) iodide (0.1 equivalents), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.05 equivalents).
- Solvent and Base Addition: Add a degassed solvent system, typically a mixture of tetrahydrofuran (THF) and triethylamine ( $\text{Et}_3\text{N}$ ) in a 2:1 ratio.
- Substrate Addition: To the stirred solution, add **1,7-octadiyne** (1.0 equivalent) via syringe.
- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or

ethyl acetate).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.<sup>[6][7]</sup> **1,7-Octadiyne**, with its two terminal alkyne groups, is an excellent scaffold for creating bis-triazole linkages, which are valuable in drug discovery, bioconjugation, and materials science.<sup>[6][8]</sup>



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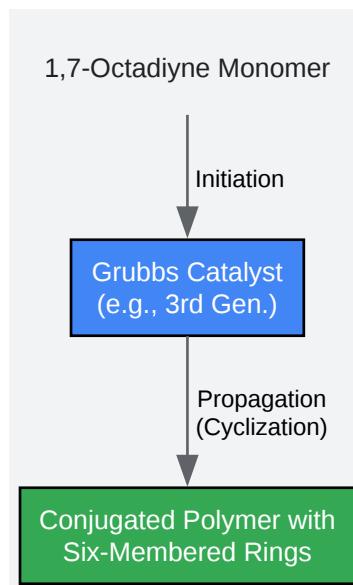
Caption: A typical experimental workflow for a CuAAC reaction.

This protocol describes the reaction of **1,7-octadiyne** with an azide to form a bis-triazole product.

- Reagent Preparation: In a round-bottom flask, dissolve **1,7-octadiyne** (1.0 equivalent) and the corresponding azide (e.g., benzyl azide, 2.1 equivalents) in a suitable solvent mixture, such as t-BuOH/H<sub>2</sub>O (1:1).
- Catalyst and Reducing Agent Addition: To the stirred solution, add a freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 equivalents), followed by a solution of copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O, 0.1 equivalents) in water.<sup>[9]</sup>
- Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
- Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure bis-triazole.

## Cyclopolymerization

**1,7-Octadiyne** and its derivatives can undergo cyclopolymerization to produce conjugated polymers containing six-membered rings.<sup>[10][11]</sup> This type of polymerization is often catalyzed by Grubbs or Schrock-type catalysts. The resulting polymers have interesting optical and electronic properties, making them suitable for applications in materials science.



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Caption: Schematic representation of **1,7-octadiyne** cyclopolymerization.

This protocol is based on the living cyclopolymerization of N-containing **1,7-octadiyne** derivatives and can be adapted for other derivatives.[10]

- Monomer and Catalyst Preparation: In a glovebox, prepare a stock solution of the **1,7-octadiyne** monomer in an anhydrous, degassed solvent (e.g., THF or toluene). In a separate vial, prepare a stock solution of a third-generation Grubbs catalyst.
- Polymerization Initiation: In a reaction vial, add the monomer solution. To this, add the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
- Reaction Execution: Allow the reaction to proceed at room temperature. The polymerization is typically fast, and the progress can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight and the narrowing of the polydispersity index (PDI).
- Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

- **Isolation and Purification:** Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to obtain the final product.

## Conclusion

**1,7-Octadiyne** is a fundamentally important and highly versatile chemical building block. Its symmetric structure with two terminal alkyne groups provides a platform for a multitude of synthetic transformations, including carbon-carbon bond formations and the construction of complex molecular architectures through click chemistry and polymerization. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively and safely utilize **1,7-octadiyne** in their synthetic endeavors, from small-molecule synthesis to the development of advanced materials.

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